molecular formula C28H18N4O2S2 B2573593 N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide CAS No. 476627-84-6

N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B2573593
CAS No.: 476627-84-6
M. Wt: 506.6
InChI Key: IZSHJGVBZAQWAL-UHFFFAOYSA-N
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Description

N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound featuring multiple aromatic rings and thiazole groups

Scientific Research Applications

N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Both naphthalene and thiazole can be hazardous in certain conditions .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and optimizing its synthesis. Given the wide range of activities exhibited by naphthalene and thiazole derivatives, this compound could have interesting applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-amido and thiazole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, naphthalene derivatives, and various thiazole precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interfere with protein-protein interactions, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide is unique due to its dual thiazole rings and naphthalene moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specificity, and efficacy in its applications.

Properties

IUPAC Name

N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O2S2/c33-25(21-13-5-9-17-7-1-3-11-19(17)21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-14-6-10-18-8-2-4-12-20(18)22/h1-16H,(H,29,31,33)(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSHJGVBZAQWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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